molecular formula C21H16N4O3 B10869928 N-{4-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}pyridine-3-carboxamide

N-{4-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}pyridine-3-carboxamide

Cat. No.: B10869928
M. Wt: 372.4 g/mol
InChI Key: FDLQOMQMDJQLJF-UHFFFAOYSA-N
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Description

N~3~-{4-[5-(2-METHOXYPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}NICOTINAMIDE is a complex organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-{4-[5-(2-METHOXYPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}NICOTINAMIDE typically involves the formation of the oxadiazole ring followed by the introduction of the methoxyphenyl and nicotinamide groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-methoxybenzonitrile with hydrazine hydrate can form the intermediate hydrazide, which then undergoes cyclization with a carboxylic acid derivative to form the oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization process and subsequent functional group modifications. The exact methods can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

N~3~-{4-[5-(2-METHOXYPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}NICOTINAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The conditions typically involve controlled temperatures and solvents to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield phenolic derivatives, while reduction of the oxadiazole ring can produce different heterocyclic structures.

Scientific Research Applications

Mechanism of Action

The mechanism by which N3-{4-[5-(2-METHOXYPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}NICOTINAMIDE exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may result from the inhibition of key enzymes in bacterial cells, while its anticancer properties could be due to the induction of apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxadiazole derivatives, such as:

  • 1,2,4-Oxadiazole derivatives with different substituents on the aromatic rings.
  • Compounds with similar heterocyclic structures but different functional groups.

Uniqueness

N~3~-{4-[5-(2-METHOXYPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}NICOTINAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar oxadiazole derivatives .

Properties

Molecular Formula

C21H16N4O3

Molecular Weight

372.4 g/mol

IUPAC Name

N-[4-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl]pyridine-3-carboxamide

InChI

InChI=1S/C21H16N4O3/c1-27-18-7-3-2-6-17(18)21-24-19(25-28-21)14-8-10-16(11-9-14)23-20(26)15-5-4-12-22-13-15/h2-13H,1H3,(H,23,26)

InChI Key

FDLQOMQMDJQLJF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)NC(=O)C4=CN=CC=C4

Origin of Product

United States

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